1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate
Overview
Description
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate is a heterocyclic compound that features both azetidine and piperidine rings. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The compound’s sesquioxalate form indicates the presence of oxalate groups, which can influence its solubility and stability.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting neurological disorders.
Industry: The compound’s unique chemical properties are utilized in the development of new materials and chemical processes.
Future Directions
Mechanism of Action
Target of Action
The compound contains an azetidine ring, which is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom . Azetidines are known to exhibit a variety of biological activities
Mode of Action
Without specific information on this compound, it’s difficult to provide an accurate description of its mode of action. Compounds containing azetidine rings often interact with their targets through the nitrogen atom in the ring .
Biochemical Pathways
Azetidines can be involved in a variety of biochemical processes due to their versatile structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate typically involves multiple steps. One common method starts with the preparation of azetidine derivatives through aza-Michael addition reactions. For instance, the starting material (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to further reactions to introduce the piperidine ring and methoxy group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidine or piperidine compounds.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Known for its biological activity and use in peptide synthesis.
Piperidine derivatives: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(Azetidin-3-yl)-4-methoxypiperidine sesquioxalate stands out due to its combination of azetidine and piperidine rings, which confer unique chemical and biological properties. This dual-ring structure can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methoxypiperidine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H18N2O.3C2H2O4/c2*1-12-9-2-4-11(5-3-9)8-6-10-7-8;3*3-1(4)2(5)6/h2*8-10H,2-7H2,1H3;3*(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJAZJSOGSKRKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CNC2.COC1CCN(CC1)C2CNC2.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42N4O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.